molecular formula C6H10N2O3 B7809644 (S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

Cat. No.: B7809644
M. Wt: 158.16 g/mol
InChI Key: PXFSVLTWGCOYRV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is a chiral compound with a piperazine ring structure It is characterized by the presence of a hydroxymethyl group and a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and formaldehyde.

    Formation of Intermediate: The piperazine is reacted with formaldehyde under basic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the piperazine-2,5-dione ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperazine ring structure may also play a role in modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione: The enantiomer of the compound with similar chemical properties but different biological activities.

    3-(Hydroxymethyl)piperazine-2,5-dione: Lacks the methyl group, resulting in different reactivity and applications.

    1-Methylpiperazine-2,5-dione:

Uniqueness

(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different activities compared to the ®-enantiomer.

Properties

IUPAC Name

(3S)-3-(hydroxymethyl)-1-methylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-8-2-5(10)7-4(3-9)6(8)11/h4,9H,2-3H2,1H3,(H,7,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFSVLTWGCOYRV-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N[C@H](C1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione
Reactant of Route 2
(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione
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(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione
Reactant of Route 4
(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione
Reactant of Route 5
(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione
Reactant of Route 6
(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

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